Cas no 2172022-48-7 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid
- 2172022-48-7
- EN300-1485918
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid
-
- Inchi: 1S/C22H24N2O6/c1-22(29,20(26)27)13-24-19(25)10-11-23-21(28)30-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,29H,10-13H2,1H3,(H,23,28)(H,24,25)(H,26,27)
- InChI Key: DVTIDCMLVHZYFP-UHFFFAOYSA-N
- SMILES: O(C(NCCC(NCC(C(=O)O)(C)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 412.16343649g/mol
- Monoisotopic Mass: 412.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 125Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1485918-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1485918-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 50mg |
$647.0 | 2023-09-28 | ||
| Enamine | EN300-1485918-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxy-2-methylpropanoic acid |
2172022-48-7 | 100mg |
$678.0 | 2023-09-28 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid
Introduction to 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid (CAS No. 2172022-48-7)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid, identified by its CAS number 2172022-48-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This molecule, characterized by its complex structure, combines a fluorene moiety with an amino acid derivative, making it a promising candidate for various therapeutic applications. The presence of a methoxycarbonyl group and an amino functionality suggests potential roles in drug design, particularly in the development of protease inhibitors and other enzyme-targeting agents.
The structural framework of this compound is highly intriguing, featuring a propanamido linkage and a 2-hydroxy-2-methylpropanoic acid side chain. Such structural motifs are frequently employed in medicinal chemistry due to their ability to modulate biological activity through hydrogen bonding and hydrophobic interactions. The fluorene component, known for its rigidity and fluorescence properties, adds another layer of functionality, making it suitable for applications in bioimaging and photodynamic therapy. Recent advancements in the field have highlighted the utility of fluorene-based compounds in enhancing drug stability and bioavailability.
In the context of contemporary pharmaceutical research, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid has been explored for its potential as a chiral building block. Chirality plays a crucial role in drug efficacy, with many therapeutic agents exhibiting enantioselective activity. The fluorene moiety can serve as a stereogenic center, allowing for the synthesis of enantiomerically pure compounds that may exhibit improved pharmacological profiles. Studies have demonstrated that fluorene derivatives can exhibit enhanced binding affinity to biological targets, making them valuable scaffolds for drug discovery.
Moreover, the methoxycarbonyl group in this compound suggests potential applications in peptide mimetics and peptidomimetics. These derivatives are increasingly recognized for their ability to mimic the bioactivity of natural peptides while avoiding issues such as immunogenicity and metabolic degradation. The combination of an amino group and a carboxylic acid moiety allows for further functionalization, enabling the design of molecules with tailored properties. This flexibility has made such compounds attractive for use in targeted therapy and personalized medicine.
Recent research has also highlighted the role of this compound in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic infections. The structural features of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid suggest that it may interact with key inflammatory mediators such as cytokines and chemokines. By targeting these pathways, the compound could potentially mitigate inflammation without the side effects associated with traditional anti-inflammatory agents.
The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods not only improve scalability but also enhance the overall quality of the final product. The growing interest in green chemistry has also influenced synthetic strategies, with efforts focused on minimizing waste and reducing energy consumption.
In terms of biological activity, preliminary studies have shown that derivatives of this compound exhibit promising properties as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, making them attractive targets for therapeutic intervention. By inhibiting specific kinases, these compounds could potentially treat cancers, inflammatory diseases, and neurological disorders. The fluorene-based scaffold provides a platform for designing molecules with high selectivity and potency against target kinases.
The pharmacokinetic profile of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxy-2-methylpropanoic acid is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Computational modeling techniques have been used to predict ADME properties based on structural features, allowing researchers to design molecules with improved pharmacokinetic profiles from the outset. These simulations have helped identify key structural determinants that influence bioavailability and metabolic stability.
Future directions in research may focus on exploring analogs of this compound with modified substituents to enhance specific properties such as solubility or tissue penetration. Additionally, investigating its potential as a prodrug—a precursor that is converted into an active drug inside the body—could open new avenues for therapeutic applications. Prodrugs are particularly useful for improving drug delivery systems by addressing issues such as poor solubility or rapid degradation.
The role of computational chemistry in designing novel derivatives cannot be overstated. Molecular docking simulations have enabled researchers to predict how this compound interacts with biological targets at an atomic level. By comparing binding affinities across different analogs, scientists can refine their designs to achieve higher efficacy while minimizing off-target effects. This approach aligns with the broader trend toward precision medicine, where drugs are tailored to individual patients based on their genetic makeup.
In conclusion,3-3-(({(9H-fluorenine)-9yl)methoxycarbonyl}amino)propanamido)-2-hydroxy)-2-methylpropanoic acid (CAS No. 2172022487) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combining a fluorene moiety with functionalized amino acid derivatives, makes it a versatile tool for drug discovery. With ongoing research focusing on its biological activity, pharmacokinetic properties, and synthetic optimization, this compound holds promise for addressing a wide range of therapeutic challenges. As our understanding of molecular interactions deepens, the potential applications of such specialized compounds will continue to expand, driving innovation in medicine.
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